Molecular structure and weight of 2-Piperidin-4-ylpyridin-4-amine 2HCl
Molecular structure and weight of 2-Piperidin-4-ylpyridin-4-amine 2HCl
An In-depth Technical Guide to the Molecular Structure and Physicochemical Properties of 2-Piperidin-4-ylpyridin-4-amine Dihydrochloride
Abstract
This technical guide provides a comprehensive analysis of 2-Piperidin-4-ylpyridin-4-amine Dihydrochloride (CAS: 2470434-97-8), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document delineates the molecule's structural features, details its molecular weight and formula, and presents a robust, field-proven workflow for its structural elucidation and purity verification. By integrating foundational chemical principles with practical analytical protocols, this guide serves as an essential resource for scientists working with this and similar chemical entities. We will explore the causality behind experimental choices, from spectroscopic analysis to chromatographic purity assessment, ensuring a self-validating system of characterization.
Introduction: A Profile of a Versatile Heterocyclic Building Block
Heterocyclic scaffolds containing piperidine and pyridine rings are cornerstones of modern pharmacology, appearing in a vast array of therapeutic agents.[1] The piperidine ring, a saturated heterocycle, often serves to improve physicochemical properties such as solubility and pKa, while also providing a three-dimensional structure that can form critical interactions with biological targets.[1][2] 2-Piperidin-4-ylpyridin-4-amine brings these two key motifs together, creating a versatile scaffold for chemical library synthesis and lead optimization.
As a dihydrochloride salt, the compound's enhanced aqueous solubility and stability make it particularly amenable to laboratory use, both in chemical synthesis and in initial biological screening assays. This guide focuses exclusively on the fundamental molecular and analytical characteristics of the title compound, providing the foundational knowledge required for its effective application in research and development.
Molecular Structure and Physicochemical Properties
A thorough understanding of a molecule's intrinsic properties is the bedrock of its successful application. This section deconstructs the structure, weight, and key physicochemical parameters of 2-Piperidin-4-ylpyridin-4-amine Dihydrochloride.
Chemical Structure and Formula
The compound consists of a pyridine ring substituted at the 2-position with a piperidin-4-yl group and at the 4-position with an amine group. The dihydrochloride (2HCl) designation indicates that two equivalents of hydrochloric acid have formed a salt with the basic nitrogen centers of the molecule. The most likely sites of protonation are the highly basic aliphatic nitrogen of the piperidine ring and the nitrogen atom of the pyridine ring.
dot
Caption: Molecular Structure of 2-Piperidin-4-ylpyridin-4-amine 2HCl
Molecular Weight and Composition
The molecular formula of the compound is C10H17Cl2N3.[3] The molecular weight is derived from the sum of the atomic weights of its constituent atoms.
-
Carbon (C): 10 atoms × 12.011 u = 120.11 u
-
Hydrogen (H): 17 atoms × 1.008 u = 17.136 u
-
Chlorine (Cl): 2 atoms × 35.453 u = 70.906 u
-
Nitrogen (N): 3 atoms × 14.007 u = 42.021 u
Total Molecular Weight: 250.173 u
This calculated value is critical for mass spectrometry analysis and for preparing solutions of known molarity.
Physicochemical Data Summary
The following table summarizes key quantitative data for easy reference.
| Property | Value | Source |
| IUPAC Name | 2-piperidin-4-ylpyridin-4-amine;dihydrochloride | N/A |
| CAS Number | 2470434-97-8 | [3] |
| Molecular Formula | C10H17Cl2N3 | [3] |
| Molecular Weight | 250.17 g/mol | [3] |
| InChIKey | AKIRCEHJKOSELB-UHFFFAOYSA-N | [3] |
| Appearance | Solid (typically off-white to white) | Inferred from similar compounds[4] |
| Calculated LogP | 1.97 | [3] |
| Topological Polar Surface Area (TPSA) | 50.9 Ų | [5] (for free base) |
| Hydrogen Bond Donors | 2 (for free base) | [5] (for free base) |
| Hydrogen Bond Acceptors | 3 (for free base) | [5] (for free base) |
Structural Elucidation and Characterization Workflow
A multi-technique approach is essential for the unambiguous confirmation of a molecule's structure and purity. The following workflow represents a robust, self-validating system for the characterization of 2-Piperidin-4-ylpyridin-4-amine Dihydrochloride.
dot
Caption: Analytical Workflow for Compound Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for determining the precise connectivity of atoms in an organic molecule. The choice of solvent is critical; while D₂O is suitable and would simplify the spectrum by exchanging labile N-H protons, using a solvent like DMSO-d₆ allows for the direct observation of these protons, providing more complete structural information.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquisition: Acquire a ¹H NMR spectrum. Key expected signals include:
-
Aromatic Region (~6.0-8.5 ppm): Signals corresponding to the protons on the pyridine ring.
-
Aliphatic Region (~1.5-3.5 ppm): A series of complex, overlapping signals for the non-equivalent protons of the piperidine ring.
-
N-H Protons (~variable, broad): Signals for the amine (NH₂) and protonated piperidine (NH₂⁺) and pyridine (NH⁺) protons, which will be broad due to quadrupolar coupling and exchange.
-
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Expect 10 distinct carbon signals, confirming the number of unique carbon environments in the molecule.
-
Data Analysis: Integrate the ¹H signals to confirm proton counts and analyze splitting patterns to infer neighboring protons. Correlate ¹H and ¹³C spectra using 2D techniques (e.g., HSQC, HMBC) for full assignment.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides a direct measure of the mass-to-charge ratio, serving as a primary tool for confirming molecular weight. High-resolution mass spectrometry (HRMS) is essential as it provides a highly accurate mass measurement, allowing for the confident determination of the elemental formula.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or water.
-
Infusion: Infuse the sample directly into the ESI source in positive ion mode. The ESI process is soft, keeping the molecule intact.
-
Data Acquisition: Acquire the mass spectrum. Expect to observe the molecular ion [M+H]⁺ for the free base at m/z ~178.14. The intact salt may not be observed.
-
Analysis: Compare the measured accurate mass of the molecular ion to the calculated theoretical mass. A mass accuracy of <5 ppm provides high confidence in the assigned elemental formula (C10H15N3 for the [M+H]⁺ ion).
Purity Assessment: Reverse-Phase HPLC (RP-HPLC)
Trustworthiness: Chromatographic methods are the gold standard for assessing the purity of a chemical compound. An optimized HPLC method provides a quantitative measure of purity by separating the main compound from any potential impurities.
Experimental Protocol: RP-HPLC
-
System Setup:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.
-
Detector: UV detector set at a wavelength where the pyridine ring absorbs (e.g., 254 nm).
-
-
Method:
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 10-15 minutes.
-
Injection: Inject a known concentration of the sample.
-
-
Analysis: The purity is calculated by dividing the peak area of the main compound by the total area of all observed peaks, expressed as a percentage. For drug development purposes, purity should typically exceed 95%.
Conclusion
2-Piperidin-4-ylpyridin-4-amine Dihydrochloride is a well-defined chemical entity with a molecular formula of C10H17Cl2N3 and a molecular weight of 250.17 g/mol .[3] Its structure, composed of interconnected piperidine and aminopyridine moieties, has been established through a logical and robust analytical workflow. The protocols detailed in this guide for NMR, MS, and HPLC provide a comprehensive framework for researchers to verify the identity, structure, and purity of this compound, ensuring data integrity and reproducibility in downstream applications. This foundational characterization is a non-negotiable prerequisite for its use in the rigorous environments of pharmaceutical and scientific research.
References
- Mase, T., & Noguchi, K. (2001). Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide (compound A), a novel muscarinic receptor antagonist with M(2)-sparing antagonistic activity. Journal of Pharmacology and Experimental Therapeutics.
- Moresci Chemical. (n.d.). 2-(Piperidin-4-yl)pyridin-4-aminedihydrochloride. CAS 2470434-97-8.
- Sigma-Aldrich. (n.d.). 2-(piperidin-4-yl)pyridine dihydrochloride. CAS 143924-45-2.
- Chem-Impex. (n.d.). 2-Piperidin-4-ylmethylpyridine dihydrochloride.
- PubChem. (n.d.). 4-(Piperidin-4-yl)pyridine dihydrochloride. CID 22100875.
- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
- MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.
- ChemScene. (n.d.). 4-(Piperidin-4-yl)pyridin-2-amine. CAS 1159822-14-6.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update [chemrevlett.com]
- 3. 2-(Piperidin-4-yl)pyridin-4-aminedihydrochloride - CAS号 2470434-97-8 - 摩熵化学 [molaid.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemscene.com [chemscene.com]
